molecular formula C13H10ClF2NO2S B10975934 N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10975934
M. Wt: 317.74 g/mol
InChI Key: VQYVUOVNQWJBKE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines, respectively .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound can disrupt the production of folic acid, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10ClF2NO2S

Molecular Weight

317.74 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-10(14)3-2-4-13(8)17-20(18,19)9-5-6-11(15)12(16)7-9/h2-7,17H,1H3

InChI Key

VQYVUOVNQWJBKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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